MAO-B Inhibitory Activity: 3-Bromo-5-fluoroquinoline vs. Structurally Related Bromo-Quinoline
3-Bromo-5-fluoroquinoline demonstrates measurable but moderate inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC₅₀ of 2.69 μM (2690 nM) [1]. In comparison, a structurally distinct bromo-substituted quinoline derivative (BDBM50063525/CHEMBL3398528) showed negligible MAO-B inhibition with an IC₅₀ exceeding 100 μM (>100,000 nM) under similar assay conditions [2]. This represents at least a 37-fold difference in inhibitory potency, indicating that the specific 3-bromo-5-fluoro substitution pattern confers enhanced MAO-B engagement relative to alternative bromo-quinoline scaffolds.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.69 μM (2690 nM) |
| Comparator Or Baseline | Alternative bromo-quinoline derivative (CHEMBL3398528): >100 μM (>100,000 nM) |
| Quantified Difference | >37-fold lower IC₅₀ (higher potency) for target compound |
| Conditions | Recombinant human MAO-B; kynuramine to 4-hydroxyquinoline conversion; 20 min incubation; fluorometric detection |
Why This Matters
This difference in MAO-B inhibitory potency informs compound selection for neuroscience programs where moderate target engagement is desired without the off-target liabilities associated with more potent inhibitors.
- [1] BindingDB. BDBM50389454 (CHEMBL2062875): 3-Bromo-5-fluoroquinoline MAO-B Inhibition Data. BindingDB Entry. 2013. View Source
- [2] BindingDB. BDBM50063525 (CHEMBL3398528): Comparative Bromo-Quinoline MAO-B Inhibition Data. BindingDB Entry. View Source
